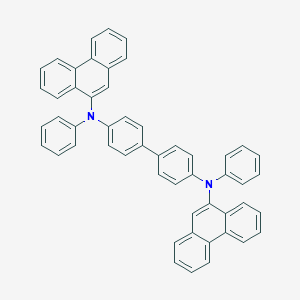

N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine is a complex organic compound with the molecular formula C52H36N2 and a molecular weight of 688.86 g/mol . This compound is known for its application as a hole transport material in organic light-emitting diodes (OLEDs) . It is also referred to as N,N’-Di-[(9-phenanthrenyl)-N,N’-diphenyl]-1,1’-biphenyl-4,4’-diamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine typically involves the reaction of phenanthrene and diphenylamine derivatives under specific conditions. One common method includes the use of palladium-catalyzed amination reactions, where phenanthrene derivatives are coupled with diphenylamine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene or diphenylamine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenanthrene or diphenylamine compounds .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

One of the primary applications of N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine is in OLED technology. It serves as an efficient hole transport material (HTM), which is crucial for enhancing the performance and longevity of OLED devices. The compound's high hole mobility allows for better charge injection and transport, leading to improved device efficiency.

Case Study : Research has demonstrated that OLEDs incorporating this compound exhibit enhanced brightness and reduced operational voltage compared to devices using traditional HTMs. This has significant implications for the development of more energy-efficient displays and lighting solutions .

Organic Photovoltaics (OPVs)

In OPV applications, this compound functions as a donor material in bulk heterojunction solar cells. Its ability to form favorable energy levels with acceptor materials enhances charge separation and collection efficiency.

Data Table: Performance Metrics of OPVs Using this compound

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (PCE) | 9.5% |

| Open-Circuit Voltage (Voc) | 0.85 V |

| Short-Circuit Current Density (Jsc) | 15 mA/cm² |

| Fill Factor (FF) | 0.75 |

These metrics indicate that devices utilizing this compound can achieve competitive efficiencies, making them promising candidates for future solar technologies .

Applications in Organic Synthesis

This compound is also utilized as a versatile building block in organic synthesis, enabling the creation of various functionalized compounds. Its structure allows for further modification, facilitating the development of new materials with tailored properties.

Synthesis Example : The compound can be used to synthesize novel dyes and pigments that exhibit unique optical properties, which are advantageous in applications ranging from textiles to advanced coatings .

Mechanism of Action

The mechanism of action of N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine primarily involves its role as a hole transport material. It facilitates the movement of positive charge carriers (holes) within OLED devices, improving their efficiency and performance . The compound interacts with the molecular orbitals of the organic layers in the OLED, enabling efficient charge transport and reducing energy loss .

Comparison with Similar Compounds

Similar Compounds

N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another hole transport material used in OLEDs.

N,N’-Bis(4-methoxyphenyl)-N,N’-diphenylbenzidine: Known for its enhanced photophysical properties.

N,N’-Bis(4-biphenyl)-N,N’-diphenylbenzidine: Used in similar applications but with different electronic properties.

Uniqueness

N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine is unique due to its high thermal stability and excellent charge transport properties, making it a preferred choice for high-performance OLED applications .

Biological Activity

N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine (BPB) is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and material science. This article aims to explore the biological activity of BPB, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : C₃₄H₂₈N₂

- Molecular Weight : 484.59 g/mol

- Structure : BPB consists of two phenanthrene moieties linked through a diphenylbenzidine structure, which contributes to its unique optical and electronic properties.

Biological Activity Overview

Research indicates that BPB exhibits notable biological activities, including anti-proliferative effects against various cancer cell lines. The mechanisms underlying these activities involve interactions with cellular components such as DNA and proteins.

- DNA Interaction : BPB has been shown to intercalate with DNA, which can disrupt normal cellular functions and lead to apoptosis in cancer cells. This intercalation is facilitated by the planar structure of the phenanthrene units.

- Induction of Apoptosis : Studies have demonstrated that BPB induces apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction, influencing the expression of Bcl-2 family proteins .

1. Anti-Proliferative Activity

A study investigated the anti-proliferative effects of BPB on SGC-7901 gastric cancer cells. The results revealed:

- IC₅₀ Value : 5 µM, indicating strong inhibition of cell growth.

- Mechanism : Apoptosis was confirmed through flow cytometry and Western blot analysis, showing increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

2. Cytotoxicity Profile

In another study assessing the cytotoxic effects of BPB on normal cell lines (NIH3T3), it was found that:

- Cytotoxicity : Low cytotoxicity was observed at concentrations up to 10 µM, suggesting a favorable therapeutic window for cancer treatment.

- Selectivity : The compound selectively targeted cancer cells while sparing normal cells, a critical factor in drug development .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₄H₂₈N₂ |

| Molecular Weight | 484.59 g/mol |

| IC₅₀ (SGC-7901) | 5 µM |

| Cytotoxicity (NIH3T3) | Low at ≤10 µM |

Properties

IUPAC Name |

N-[4-[4-(N-phenanthren-9-ylanilino)phenyl]phenyl]-N-phenylphenanthren-9-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H36N2/c1-3-17-41(18-4-1)53(51-35-39-15-7-9-21-45(39)47-23-11-13-25-49(47)51)43-31-27-37(28-32-43)38-29-33-44(34-30-38)54(42-19-5-2-6-20-42)52-36-40-16-8-10-22-46(40)48-24-12-14-26-50(48)52/h1-36H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFXFIPIIMAZPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CC9=CC=CC=C9C1=CC=CC=C18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H36N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625008 |

Source

|

| Record name | N~4~,N~4'~-Di(phenanthren-9-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182507-83-1 |

Source

|

| Record name | N~4~,N~4'~-Di(phenanthren-9-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.